

(R,R)-Ts-DENE^B®: Application Notes for High-Efficiency Asymmetric Transfer Hydrogenation

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Compound of Interest

Compound Name: (R,R)-Ts-DENE^B(regR)

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A Senior Application Scientist's Guide to Catalyst Loading, Turnover Number, and Protocol Optimization

Abstract

This technical guide provides an in-depth analysis of the (R,R)-Ts-DENE^B® catalyst, a state-of-the-art oxo-tethered ruthenium(II) complex developed by Takasago International Corporation for asymmetric transfer hydrogenation (ATH).[1] Designed for researchers, scientists, and professionals in drug development, this document elucidates the catalyst's superior performance, characterized by exceptionally high turnover numbers (TONs) and low catalyst loadings. We will explore the mechanistic underpinnings of its efficiency, present detailed experimental protocols, and offer quantitative data to guide reaction optimization. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering users to achieve optimal results in the synthesis of chiral alcohols.

Introduction: The Evolution of Noyori-Type Catalysts

The asymmetric hydrogenation of ketones, pioneered by Nobel laureate Ryoji Noyori, represents a cornerstone of modern organic synthesis, providing a highly efficient route to enantiomerically enriched secondary alcohols.[2] The early generation of these catalysts, typically Ru(II) complexes with chiral diamine and arene ligands, operate through a "metal-ligand bifunctional" mechanism. In this model, the ruthenium hydride and the proton on the nitrogen of the diamine ligand work in concert to reduce the carbonyl group.[3]

The (R,R)-Ts-DENEB® catalyst is a significant advancement in this class.[4] Its defining feature is the covalent "oxo-tether" that links the η⁶-arene and the N-sulfonylated diamine ligand. This structural modification imparts enhanced stability and rigidity to the catalytic center, leading to remarkable improvements in both activity and enantioselectivity compared to its non-tethered predecessors.[5] This guide will delve into the practical implications of this innovative design, focusing on how to leverage its high efficiency in laboratory and process chemistry settings.

Understanding Catalyst Efficiency: Loading and Turnover Number (TON)

In the realm of catalysis, "efficiency" is quantified by several metrics, with catalyst loading and turnover number (TON) being paramount for practical applications.

- **Catalyst Loading:** Typically expressed as a substrate-to-catalyst molar ratio (S/C) or as a mole percentage (mol %). A lower catalyst loading signifies a more active catalyst, which is economically and environmentally advantageous, particularly in large-scale synthesis where precious metal usage is a critical cost factor.
- **Turnover Number (TON):** This dimensionless quantity represents the number of moles of substrate converted per mole of catalyst before it becomes deactivated.[6] It is a direct measure of the catalyst's productivity and stability. The TON can be calculated from the S/C ratio and the reaction conversion:

$$\text{TON} = (\text{S/C Ratio}) \times (\% \text{ Conversion} / 100)$$

The (R,R)-Ts-DENEB® catalyst is distinguished by its ability to operate at exceptionally high S/C ratios, leading to impressive TONs. This high activity allows for significantly reduced catalyst consumption, simplifying product purification by minimizing residual ruthenium content.

[7]

Performance Data: Catalyst Loading and TON

The following tables summarize the performance of (R,R)-Ts-DENEB® in the asymmetric transfer hydrogenation of a diverse range of ketones. These data highlight the catalyst's broad applicability and exceptional efficiency.

Table 1: Asymmetric Transfer Hydrogenation of Aryl Ketones

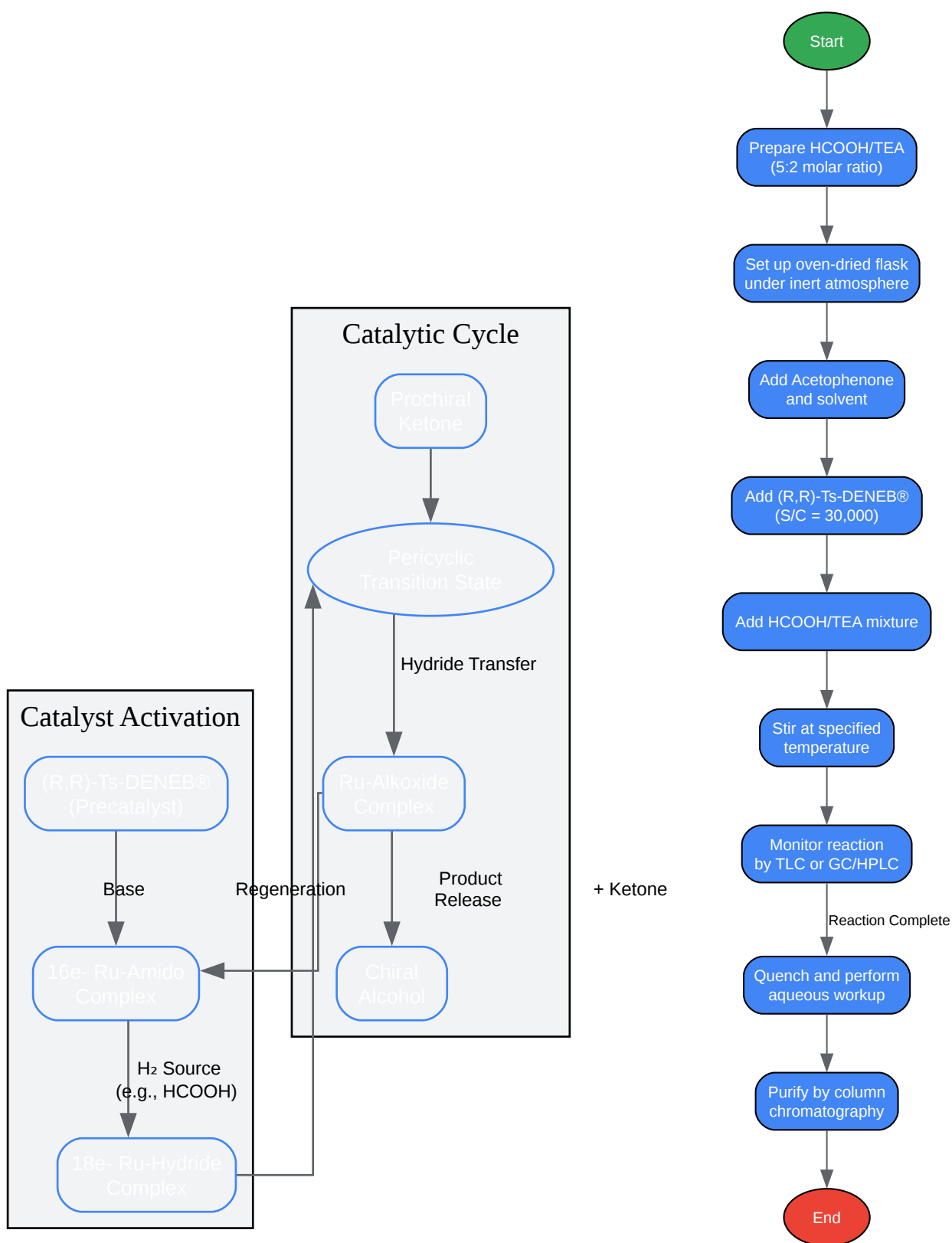
Substrate	S/C Ratio	Conversion (%)	ee (%)	TON	Reference
Acetophenone	30,000	95	97	28,500	[7]
4'-Methoxyacetophenone	1,000	99	98	990	
4'-Chloroacetophenone	1,000	97	98	970	
1-(2-Naphthyl)ethanone	1,000	>99	99	>990	

Table 2: Asymmetric Transfer Hydrogenation of Heteroaromatic and Other Ketones

Substrate	Catalyst Loading (mol %)	Conversion (%)	ee (%)	TON	Reference
3-Phenyl-1-indanone	1	~50 (Kinetic Resolution)	99	~50	[4]
3-(4-Methoxyphenyl)-1-indanone	1	~50 (Kinetic Resolution)	99	~50	[4]
3-(2-Naphthyl)-1-indanone	2	~50 (Kinetic Resolution)	99	~25	[4]

The "Why": Mechanistic Insights and the Role of the Oxo-Tether

The superior performance of (R,R)-Ts-DENEB® is a direct consequence of its unique molecular architecture. The oxo-tether introduces a level of pre-organization to the catalyst structure that is absent in non-tethered Noyori-type catalysts.



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Figure 2: Workflow for ATH of Acetophenone.

Procedure:

- **Preparation of the Hydrogen Source:** In a separate flask, prepare a 5:2 molar mixture of formic acid and triethylamine. Caution: This is an exothermic reaction. Add the formic acid slowly to the triethylamine with cooling.
- **Reaction Setup:** To an oven-dried flask equipped with a magnetic stir bar, add acetophenone (e.g., 1.0 mmol).
- **Catalyst Addition:** Under a positive pressure of nitrogen or argon, add the (R,R)-Ts-DENE^B® catalyst. For an S/C ratio of 30,000, this corresponds to 3.33×10^{-5} mmol of catalyst. Note: Due to the very small amount of catalyst, it is advisable to prepare a stock solution of the catalyst in the reaction solvent and add the appropriate volume.
- **Solvent and Reagent Addition:** Add the desired amount of anhydrous, degassed solvent to achieve the desired concentration (e.g., 1 M). Then, add the pre-mixed formic acid/triethylamine solution (typically 2-5 equivalents relative to the substrate).
- **Reaction:** Stir the mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, or HPLC).
- **Work-up:** Upon completion, cool the reaction to room temperature and quench by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel to afford the desired chiral alcohol. The enantiomeric excess can be determined by chiral HPLC or GC.

Protocol 2: Asymmetric Transfer Hydrogenation of 3-Phenyl-1-indanone with Kinetic Resolution

This protocol is adapted from the work of G. C. M. Konda et al. and is an excellent example of using (R,R)-Ts-DENE^B® for kinetic resolution. [4] Materials:

- (R,R)-Ts-DENE^B®
- (±)-3-Phenyl-1-indanone
- Formic acid
- Triethylamine
- Anhydrous methanol

Procedure:

- **Reaction Setup:** To a solution of (±)-3-phenyl-1-indanone (104 mg, 0.5 mmol) and triethylamine (1.06 mL, 7.5 mmol) in methanol (1.5 mL), add formic acid (63.4 μL, 1.5 mmol).
- **Catalyst Addition:** In a separate vial, dissolve (R,R)-Ts-DENE^B® (3.2 mg, 0.005 mmol, 1 mol %) in 1.0 mL of methanol. Add this catalyst solution to the reaction mixture.
- **Reaction:** Stir the reaction mixture at room temperature (23 °C) under a nitrogen atmosphere for the specified time (e.g., 6 hours).
- **Work-up:** Dilute the reaction mixture with chloroform (30 mL) and wash successively with water and brine (20 mL each).
- **Purification and Analysis:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of the chiral alcohol and the unreacted ketone can be separated by column chromatography. The enantiomeric excess of both the product and the recovered starting material should be determined by chiral HPLC.

Conclusion

The (R,R)-Ts-DENE^B® catalyst represents a pinnacle in the development of Noyori-type catalysts for asymmetric transfer hydrogenation. Its innovative oxo-tethered design translates into exceptional catalytic activity and stability, enabling reactions to be performed at very low catalyst loadings with high turnover numbers. [1] This not only makes it an economically attractive option for industrial applications but also simplifies downstream processing. The protocols and data presented in this guide serve as a robust starting point for researchers to

harness the full potential of this powerful catalytic system in the synthesis of valuable chiral molecules.

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